N,N,N'-trimethyl-N'-(4-nitrobenzyl)-1,2-ethanediamine
Overview
Description
N,N,N'-trimethyl-N'-(4-nitrobenzyl)-1,2-ethanediamine, also known as TMB-EDA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TMB-EDA is a diamine derivative that is used as a ligand in the preparation of metal complexes. In
Scientific Research Applications
N,N,N'-trimethyl-N'-(4-nitrobenzyl)-1,2-ethanediamine has been used in scientific research for various applications, including the preparation of metal complexes for catalysis and as a fluorescent probe for the detection of metal ions. This compound has also been used in the development of new materials for electronic and optical applications.
Mechanism of Action
N,N,N'-trimethyl-N'-(4-nitrobenzyl)-1,2-ethanediamine acts as a bidentate ligand, forming coordination complexes with metal ions. The nitrobenzyl group in this compound can be cleaved by UV light, resulting in the release of the diamine ligand and the formation of a metal complex with a free coordination site.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of N,N,N'-trimethyl-N'-(4-nitrobenzyl)-1,2-ethanediamine is its ability to form stable metal complexes with various metal ions. However, this compound is not soluble in water, which can limit its use in aqueous solutions. Additionally, the cleavage of the nitrobenzyl group in this compound requires UV light, which may not be readily available in all laboratory settings.
Future Directions
There are several future directions for the research and development of N,N,N'-trimethyl-N'-(4-nitrobenzyl)-1,2-ethanediamine. One potential application is the use of this compound in the development of new materials for electronic and optical applications. Additionally, this compound could be used as a ligand in the preparation of metal complexes for catalysis in organic synthesis. Further studies on the biochemical and physiological effects of this compound could also provide valuable insights into its potential applications in medicine and biotechnology.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various fields. Its ability to form stable metal complexes and act as a fluorescent probe make it a valuable tool in scientific research. However, its limitations, such as its insolubility in water and the requirement for UV light for cleavage, must be taken into consideration. Future research on this compound could provide valuable insights into its potential applications in various fields.
properties
IUPAC Name |
N,N,N'-trimethyl-N'-[(4-nitrophenyl)methyl]ethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-13(2)8-9-14(3)10-11-4-6-12(7-5-11)15(16)17/h4-7H,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTUKHGCWVKCBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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